molecular formula C10H11ClF3NO B6333281 Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride CAS No. 15816-25-8

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride

Cat. No. B6333281
CAS RN: 15816-25-8
M. Wt: 253.65 g/mol
InChI Key: ODNYUAQGMLOZLO-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride (ETBH) is an organic compound belonging to the carboximidate family of compounds. It is a white solid with a melting point of 124-126°C and is soluble in dimethylformamide, dimethyl sulfoxide, and diethyl ether. ETBH is used in a variety of laboratory experiments and has a range of scientific applications.

Scientific Research Applications

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is primarily used in scientific research as a reagent in organic synthesis. It is often used to synthesize other carboximidate compounds, such as ethyl 4-trifluoromethylbenzene-1-carboximidate hydrochloride, which can be used as a catalyst in organic reactions. Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is also used as a ligand in coordination chemistry and as a catalyst in a variety of organic reactions.

Mechanism Of Action

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride acts as a proton transfer agent, transferring a proton from the carboximidate group to the trifluoromethyl group. This proton transfer is facilitated by the presence of a strong hydrogen bond between the carboximidate group and the trifluoromethyl group. The proton transfer results in the formation of an intermediate, which can then react with other molecules or undergo further proton transfer reactions.

Biochemical And Physiological Effects

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride has been studied for its biochemical and physiological effects in laboratory experiments. It has been found to have a protective effect against oxidative stress, as well as anti-inflammatory and anti-tumor properties. In addition, Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride in laboratory experiments include its high solubility in polar aprotic solvents, its stability under a wide range of conditions, and its low toxicity. However, Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is not suitable for use in experiments involving human or animal subjects, as it has not been tested for safety in these contexts.

Future Directions

The future of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride may include further research into its biochemical and physiological effects, as well as its potential applications as a drug or therapeutic agent. In addition, Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride may be used in the development of new catalysts or ligands for use in organic synthesis and coordination chemistry. Finally, Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride may be used in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

ethyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,14H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNYUAQGMLOZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride

Synthesis routes and methods

Procedure details

A solution of 4-trifluoromethyl-benzonitrile (5.16 g, 30.2 mmol) and ethanol (1.39 ml, 30.2 mmol) in chloroform (15 ml) was saturated with a dry stream of HCl gas for 15 min. at −5° C. and the mixture allowed to stand 1 week at 4° C. The product was precipitated with ether, and the suspension stirred for 30 min. at −15°C., then filtered and washed with ether. The solid product was dried at r.t. under high vacuum overnight to afford the title compound (7.1 g, 28 mmol, 93% yield) as a white solid. MS: m/e=217 (M+), 172 (M+-EtOH)
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
93%

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